6-Chloro-1-hexanol
Overview
Description
6-Chloro-1-hexanol: is a chlorinated alcohol with the chemical formula C6H13ClO . It is a colorless liquid characterized by a chlorine atom attached to the hexanol chain . This compound is also known by other names such as 1-Chloro-6-hydroxyhexane and Hexamethylene chlorohydrin .
Mechanism of Action
Target of Action
It is often used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
It is known to be used in the preparation of its corresponding bromide by reaction with sodium bromide
Pharmacokinetics
Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-hexanol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
The role of 6-Chloro-1-hexanol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function and influence its biochemical properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,6-Hexanediol and Hydrochloric Acid: One common method involves the reaction of with .
Using Cyanuric Chloride: Another method involves using as a reagent. The process includes dissolving cyanuric chloride in a solvent, followed by its reaction with .
Industrial Production Methods: The industrial production of 6-Chloro-1-hexanol often follows the same synthetic routes but on a larger scale. The use of cyanuric chloride and 1,6-hexanediol is preferred due to the high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Chloro-1-hexanol can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Elimination Reactions: It can also undergo elimination reactions to form 6-chloro-1-hexene from its esters.
Common Reagents and Conditions:
Sodium Bromide: Used in substitution reactions to replace the chlorine atom.
N,N-Dimethylformamide: A solvent commonly used in these reactions.
Major Products Formed:
6-Chloro-1-hexene: Formed through elimination reactions.
6-Bromo-1-hexanol: Formed through substitution reactions.
Scientific Research Applications
Chemistry: : 6-Chloro-1-hexanol is used as an intermediate in organic synthesis. It is utilized in the preparation of various compounds, including its corresponding bromide .
Biology and Medicine: : In biological research, it is used in the synthesis of molecules that can be further modified for various applications, including drug development .
Industry: : It is used in the production of specialty chemicals and as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-6-hydroxyhexane
- Hexamethylene chlorohydrin
- 6-Chlorohexan-1-ol
Uniqueness: : 6-Chloro-1-hexanol is unique due to its specific structure, which combines a hydroxyl group and a chlorine atom on a hexanol chain. This combination allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-chlorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049240 | |
Record name | 6-Chlorohexan-1-ol | |
Source | EPA DSSTox | |
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Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; | |
Record name | 1-Hexanol, 6-chloro- | |
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Record name | 6-Chloro-1-hexanol | |
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CAS No. |
2009-83-8 | |
Record name | 6-Chloro-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 1-Hexanol, 6-chloro- | |
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Record name | 6-Chlorohexan-1-ol | |
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Record name | 6-chlorohexan-1-ol | |
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Record name | 6-CHLORO-1-HEXANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common synthetic routes employed to produce 6-chloro-1-hexanol?
A1: this compound serves as a versatile building block in organic synthesis. One common approach involves using it as a starting material alongside 3-octyn-1-ol to synthesize (Z)-7,(E)-11-hexadecadienyl acetate, the sex pheromone found in female Angoumois grain moths. [] Another method utilizes the reaction of bis(4-mercaptomethylphenyl)methane with this compound to yield bis[4-(6-hydroxyhexyl)thiomethylphenyl]methane. This compound then acts as a precursor for synthesizing new thermoplastic nonsegmented thiopolyurethanes. []
Q2: Can you elaborate on the structural features of this compound and provide its spectroscopic data?
A2: this compound (C6H13ClO) possesses both a hydroxyl group and a chlorine atom separated by a six-carbon chain. Characterization of this compound and its derivatives is often achieved through techniques like 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. For instance, these methods were employed to confirm the structure of N-[6-(2-bromo-2-methylpropanoyloxy)hexyl]-N,N-dimethyldodecan-1-ammonium iodide, a cationic surface-active ATRP initiator synthesized using this compound as one of the starting materials. []
Q3: How does the chain length of poly(4-oxyalkylenoxy benzoate)s, synthesized using this compound, influence their properties?
A3: Researchers have investigated the impact of varying chain lengths within poly(4-oxyalkylenoxy benzoate)s. [] These polymers were prepared using p-(4-hydroxy)benzoic acid and different chloroalcohols, including this compound. The study revealed that increasing the number of methylene groups in the repeating unit, achieved by using this compound, significantly impacted the polymer's glass transition temperature (Tg), melting point (Tm), and crystallinity. These findings highlight the role of chain length in dictating the thermal behavior and physical properties of these polymers.
Q4: Are there any applications of this compound in material science, specifically related to liquid crystals?
A4: Yes, this compound has proven useful in developing liquid crystal materials. One study employed it in the synthesis of a thermotropic side-chain liquid crystal polymer. [] The researchers first reacted this compound with 4-methoxy-4'-hydroxybiphenyl and subsequently with methacryloyl chloride to obtain 6-methoxy-6'-hexyloxybiphenyl methacrylate. Polymerization of this monomer yielded a thermotropic side-chain liquid crystal polymer. When incorporated as an orientation layer in ferroelectric liquid crystal displays, this polymer exhibited desirable properties like homogeneous orientation and excellent memory characteristics.
Q5: Beyond its applications in polymer chemistry, are there any other notable uses of this compound?
A5: this compound plays a role in the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine. [] This compound is synthesized through a multi-step procedure involving Williamson ether synthesis, hydrolysis, and Sonogashira coupling. While the specific application of this compound is not detailed in the research, its synthesis highlights the versatility of this compound in constructing complex organic molecules.
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